3-(Trifluoromethyl)phenyl trifluoromethanesulfonate

Description

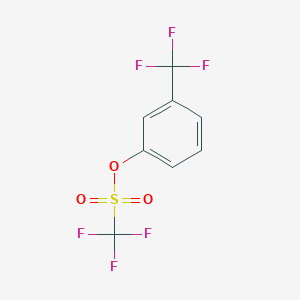

3-(Trifluoromethyl)phenyl trifluoromethanesulfonate (CAS RN 199188-30-2) is a fluorinated aryl triflate with the molecular formula C₈H₄F₆O₃S and a molecular weight of 294.17 g/mol . It features a trifluoromethanesulfonate (-SO₃CF₃) group attached to the meta position of a phenyl ring substituted with a trifluoromethyl (-CF₃) group. This compound is widely used in organic synthesis as a triflating agent, leveraging the triflate group’s excellent leaving ability in nucleophilic substitution, cross-coupling, and benzyne precursor reactions .

Properties

IUPAC Name |

[3-(trifluoromethyl)phenyl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6O3S/c9-7(10,11)5-2-1-3-6(4-5)17-18(15,16)8(12,13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVXJTWXYGSQAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OS(=O)(=O)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443530 | |

| Record name | 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199188-30-2 | |

| Record name | 3-(Trifluoromethyl)phenyl triflate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199188-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethyl)phenyl trifluoromethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Two-Chamber Reactor Method

A robust approach involves the use of a two-chamber reactor to generate trifluoromethanesulfonyl fluoride (CFSOF) in situ, which subsequently reacts with phenolic substrates. In this system:

-

Chamber A contains N-phenyltrifluoromethanesulfonimide (PhNTf) and potassium bifluoride (KHF), which react to release CFSOF gas.

-

Chamber B holds the phenolic substrate (e.g., 3-(trifluoromethyl)phenol) dissolved in a biphasic solvent mixture of acetonitrile (MeCN) and water, buffered to pH 9.0 with N,N-diisopropylethylamine (DIPEA).

Optimized Conditions :

| Parameter | Value | Yield |

|---|---|---|

| Temperature | 25°C | 93.4% |

| Reaction Time | 18–24 hours | |

| Molar Ratio (PhNTf:KHF) | 1:1.5 | |

| Solvent (Chamber B) | MeCN:HO (3:1) |

This method minimizes side reactions (e.g., hydrolysis) by isolating the gas-phase triflylating agent from the phenolic substrate until reaction initiation.

Nucleophilic Substitution Using Trifluoromethanesulfonyl Halides

Reaction with Triflyl Chloride

A patent methodology employs trifluoromethanesulfonyl chloride (CFSOCl) as the triflylating agent. The reaction proceeds via nucleophilic substitution between CFSOCl and 3-(trifluoromethyl)phenol under anhydrous conditions:

Key Parameters :

| Parameter | Optimal Value | Yield |

|---|---|---|

| Temperature | −50°C to −30°C | 85–90% |

| Molar Ratio (Phenol:CFSOCl) | 1:1.05–1:1.10 | |

| Solvent | Dichloromethane | |

| Base | Pyridine |

Excess base neutralizes HCl, shifting equilibrium toward product formation. Lower temperatures suppress sulfonate ester decomposition.

Anhydride-Based Synthesis

Trifluoromethanesulfonic Anhydride Approach

Trifluoromethanesulfonic anhydride (TfO) offers an alternative route, particularly in industrial settings. The reaction with 3-(trifluoromethyl)phenol proceeds as follows:

Industrial Protocol :

Trimethylchlorosilane scavenges residual acid, enhancing product stability. This method avoids aqueous workup, reducing decomposition risks.

Comparative Analysis of Synthetic Methods

Yield and Purity Considerations

| Method | Yield Range | Purity | Scalability |

|---|---|---|---|

| Two-Chamber Reactor | 90–93% | >98% | Laboratory |

| CFSOCl | 85–90% | 95–97% | Pilot Plant |

| TfO | 75–80% | 90–92% | Industrial |

The two-chamber reactor achieves the highest yields but requires specialized equipment. The anhydride method, while lower-yielding, is more practical for bulk synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: The trifluoromethyl group can influence the reactivity of the aromatic ring, facilitating electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.

Major Products:

Nucleophilic Substitution: Products include substituted phenyl derivatives where the trifluoromethanesulfonate group is replaced by the nucleophile.

Electrophilic Aromatic Substitution: Products include various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

Reagent for Sulfonylation:

3-(Trifluoromethyl)phenyl trifluoromethanesulfonate serves as a potent sulfonylation reagent. It facilitates the introduction of the trifluoromethanesulfonyl (Tf) group into various organic substrates, enhancing the reactivity and functionalization of aromatic compounds. This property is particularly useful in creating complex molecules with specific functional groups.

Synthesis of Aryl Triflones:

Recent studies have demonstrated the efficacy of this compound in synthesizing aryl triflones through trifluoromethanesulfonylation reactions. For instance, the treatment of 2-(trimethylsilyl)aryl trifluoromethanesulfonates with sodium trifluoromethanesulfinate has yielded aryl triflones in moderate to good yields, showcasing its utility in generating both symmetrical and unsymmetrical triflones .

Polymer Chemistry

Photo-Initiator in Polymerization:

In polymer science, this compound acts as a photo-initiator in controlled polymerization processes. Its ability to generate reactive intermediates upon exposure to light allows for the production of high-performance polymers with tailored properties. This application is crucial for developing advanced materials used in coatings, adhesives, and other industrial applications .

Table 1: Summary of Key Applications

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate involves its ability to act as an electrophile or nucleophile in various chemical reactions. The trifluoromethanesulfonate group is a strong electron-withdrawing group, enhancing the electrophilicity of the aromatic ring. This property facilitates reactions with nucleophiles, leading to the formation of new chemical bonds. The trifluoromethyl group also influences the reactivity and stability of the compound, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

2-(Trifluoromethyl)phenyl Trifluoromethanesulfonate (CAS RN 199188-29-9)

- Structure : Triflate group at the ortho position relative to the -CF₃ substituent.

- Applications : Less commonly reported in benzyne generation, likely due to steric constraints .

4-(Trifluoromethyl)phenyl Trifluoromethanesulfonate (CAS RN 146397-87-7)

Functional Group Variants

3-Chlorophenyl Trifluoromethanesulfonate (CAS RN 86364-03-6)

- Structure : Chlorine substituent instead of -CF₃ at the meta position.

- Reactivity : The -Cl group is less electron-withdrawing than -CF₃, leading to reduced activation of the triflate group. This results in slower reaction kinetics in substitution reactions compared to the -CF₃ analog .

Phenyl Trifluoromethanesulfonate (CAS RN 17763-67-7)

Silyl Triflates

3-(Trimethylsilyl)phenyl Trifluoromethanesulfonate (CAS RN 1942019-44-4)

- Structure : Trimethylsilyl (-SiMe₃) group at the meta position.

- Applications : The -SiMe₃ group stabilizes adjacent negative charges, making this compound a superior precursor for generating benzynes via fluoride-induced desilylation .

Triethylsilyl Trifluoromethanesulfonate (CAS RN 79271-56-0)

Hypervalent Iodonium Salts

3-(Trifluoromethyl)phenylIodonium Trifluoromethanesulfonate

Comparative Data Table

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Applications | Reactivity Notes |

|---|---|---|---|---|---|

| 3-(Trifluoromethyl)phenyl triflate | 199188-30-2 | C₈H₄F₆O₃S | 294.17 | Nucleophilic substitution, benzyne prep | High activation by -CF₃ at meta position |

| 4-(Trifluoromethyl)phenyl triflate | 146397-87-7 | C₈H₄F₆O₃S | 294.17 | Coupling reactions | Para -CF₃ enhances electronic withdrawal |

| 3-Chlorophenyl triflate | 86364-03-6 | C₇H₄ClF₃O₃S | 260.67 | Intermediate synthesis | Lower reactivity vs. -CF₃ analogs |

| Phenyl triflate | 17763-67-7 | C₇H₅F₃O₃S | 232.17 | General triflation | Moderate reactivity, cost-effective |

| 3-(Trimethylsilyl)phenyl triflate | 1942019-44-4 | C₁₀H₁₁F₃O₃SSi | 298.35 | Benzyne generation | Stabilized by -SiMe₃ for fluoride cleavage |

Biological Activity

3-(Trifluoromethyl)phenyl trifluoromethanesulfonate (CAS No. 199188-30-2) is a compound of significant interest in both organic synthesis and biological research due to its unique trifluoromethyl group and trifluoromethanesulfonate leaving group. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

The compound features a trifluoromethyl group, which is known for enhancing the lipophilicity and metabolic stability of molecules. Its reactivity stems from the trifluoromethanesulfonate moiety, which acts as an excellent leaving group in nucleophilic substitution reactions.

Target of Action

This compound primarily functions as a trifluoromethylating agent . It can introduce trifluoromethyl groups into various substrates, thereby altering their biological properties.

Mode of Action

The compound serves as a precursor for trifluoromethyl radicals , which can engage in radical reactions with biological macromolecules. This radical formation is crucial for modifying biomolecules, influencing enzyme mechanisms, and potentially leading to novel therapeutic applications.

Result of Action

The introduction of a trifluoromethyl group can significantly modify the physicochemical properties of target molecules, affecting their interaction with biological systems. This modification can enhance the potency and selectivity of pharmaceutical agents.

Case Studies and Research Findings

- Trifluoromethylation Reactions : A study demonstrated that using supramolecular gel networks as reaction media for photoinduced trifluoromethylation led to high yields (up to 96%) under controlled conditions. This method highlighted the importance of reaction environment on product distribution and selectivity .

- Synthesis and Biological Evaluation : Research on related compounds has shown that introducing a trifluoromethyl group can enhance the inhibitory potency against various biological targets. For example, certain fluorinated compounds exhibited IC50 values in the nanomolar range against specific cancer cell lines .

- Drug Development Potential : The incorporation of trifluoromethyl groups into drug candidates has been linked to improved pharmacological profiles. A review highlighted that FDA-approved drugs containing the trifluoromethyl group often show enhanced activity against targets like serotonin transporters and kinases .

Data Table: Comparison of Related Compounds

| Compound Name | IC50 (nM) | Biological Activity |

|---|---|---|

| This compound | TBD | Potential Trifluoromethylating agent |

| Fluoro-substituted indazole derivative | 8.3 | Inhibitor against HL60 cell line |

| Trifluoroacetate derivative | <10 | Anticancer activity |

| Trifluoromethyl phenolic compound | 6 | Inhibition of 5-HT uptake |

Q & A

Q. What are the common synthetic routes for preparing 3-(trifluoromethyl)phenyl trifluoromethanesulfonate?

- Methodological Answer : The compound is typically synthesized via trifluoromethanesulfonation of 3-(trifluoromethyl)phenol using trifluoromethanesulfonic anhydride (Tf₂O) or triflyl chloride (TfCl) under mild conditions. Key steps include:

- Reagent Selection : Tf₂O in dichloromethane (DCM) with a base (e.g., pyridine or triethylamine) to scavenge protons .

- Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions like hydrolysis or over-sulfonation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization yields high-purity product (>95%) .

- Characterization : Confirm structure via , , and NMR, IR (S=O stretch at ~1400 cm), and HRMS .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR identifies trifluoromethyl (-CF₃, δ ~ -60 ppm) and triflate (-OSO₂CF₃, δ ~ -78 ppm) groups. NMR confirms aromatic protons (δ 7.4–8.1 ppm) .

- Mass Spectrometry : HRMS provides exact mass confirmation (e.g., [M+H] at m/z 295.01 for C₈H₅F₆O₃S) .

- IR Spectroscopy : Peaks at 1200–1400 cm confirm sulfonate and trifluoromethyl groups .

- HPLC/GC-MS : Purity assessment and detection of residual solvents or byproducts .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods due to potential release of triflic acid vapors .

- Storage : Store in airtight containers under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis .

- Waste Disposal : Neutralize with aqueous NaHCO₃ before disposal. Avoid mixing with strong oxidizers due to sulfonate reactivity .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Methodological Answer :

- Solvent Optimization : Use anhydrous DCM or THF to suppress hydrolysis. Add molecular sieves (4 Å) to scavenge moisture .

- Stoichiometry : Maintain a 1:1.2 molar ratio of phenol to Tf₂O to ensure complete conversion. Excess Tf₂O increases byproduct formation .

- Reaction Monitoring : Use TLC (silica, hexane/EtOAc 4:1) to track progress. Terminate the reaction at >90% conversion to minimize decomposition .

Q. What strategies mitigate byproduct formation during trifluoromethanesulfonation?

- Methodological Answer :

- Byproduct Identification : Common byproducts include sulfonic acid derivatives (from hydrolysis) and diaryl ethers (from competing coupling). Characterize via LC-MS or NMR .

- Additive Use : Catalytic DMAP (4-dimethylaminopyridine) accelerates sulfonation, reducing reaction time and side reactions .

- Low-Temperature Quenching : Add cold aqueous NaHCO₃ to rapidly quench unreacted Tf₂O, preventing acid-catalyzed degradation .

Q. How does the electron-withdrawing -CF₃ group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Enhanced Electrophilicity : The -CF₃ group activates the aryl triflate toward nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling by lowering the LUMO of the aromatic ring .

- Computational Insights : DFT studies show the -CF₃ group increases the sulfonate's leaving-group ability by ~10 kcal/mol compared to non-fluorinated analogs .

- Experimental Validation : Compare coupling rates with Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos). Higher yields are observed with electron-deficient ligands .

Q. What computational methods predict the stability of this compound under varying conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model hydrolysis pathways in aqueous/organic solvents. Key parameters include solvation energy and transition-state barriers .

- QSPR Models : Relate logP (experimental: ~3.15) to solubility in biphasic systems, aiding solvent selection for extractions .

- Thermogravimetric Analysis (TGA) : Validate computational predictions of thermal stability (decomposition onset ~200°C) .

Q. How is this compound utilized in catalytic asymmetric synthesis?

- Methodological Answer :

- Chiral Ligand Synthesis : Serve as a precursor for chiral triflate ligands (e.g., BINOL derivatives) used in enantioselective catalysis .

- Mechanistic Studies : Monitor catalytic cycles via NMR to track ligand displacement or metal coordination .

- Case Study : In Pd-catalyzed α-arylation of ketones, the triflate group enables rapid transmetallation, achieving >90% enantiomeric excess (ee) with chiral phosphine ligands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.